molecular formula C19H14N4O3S B6063883 3-(FURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA CAS No. 6159-91-7

3-(FURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

Cat. No.: B6063883
CAS No.: 6159-91-7
M. Wt: 378.4 g/mol
InChI Key: TZJCCPCTOWMCRF-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea is a heterocyclic thiourea derivative characterized by a furan-2-carbonyl substituent and a phenyl ring modified with a methyl group and an oxazolo[4,5-b]pyridine moiety. The furan ring contributes electron-rich properties, which may influence reactivity and binding affinity in biological systems.

Properties

IUPAC Name

N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-11-12(18-22-16-14(26-18)7-3-9-20-16)5-2-6-13(11)21-19(27)23-17(24)15-8-4-10-25-15/h2-10H,1H3,(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJCCPCTOWMCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362261
Record name ZINC01213285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6159-91-7
Record name ZINC01213285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline to form the intermediate. This intermediate is subsequently treated with thiourea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and oxazolo[4,5-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiourea group may produce corresponding amines.

Scientific Research Applications

3-(FURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxazolo[4,5-b]pyridine Moieties

describes substituted 2-aryloxazolo[4,5-b]pyridines (e.g., 3b-j) synthesized via acid-catalyzed benzoylation. Key comparisons include:

Compound Substituent on Phenyl Ring Key Properties/Activities Reference
Target Compound 2-methyl-3-{oxazolo[4,5-b]pyridin-2-yl} Hypothesized enhanced steric hindrance and π-stacking due to fused oxazolopyridine and methyl group.
3i (2-(4-chlorophenyl)oxazolo[4,5-b]pyridine) 4-chloro Chlorine substituent increases lipophilicity; potential halogen bonding.
3c (2-(2-methoxyphenyl)oxazolo[4,5-b]pyridine) 2-methoxy Methoxy group improves solubility via polarity; may reduce membrane permeability.

Thiourea Derivatives with Furan and Heterocyclic Systems

reports 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (C₁₀H₈N₄O₂S), which shares the furan-thiourea motif but substitutes oxazolopyridine with pyrimidine. Key differences:

Property Target Compound Pyrimidine-Thiourea ()
Heterocyclic System Oxazolo[4,5-b]pyridine Pyrimidine
Hydrogen Bonding Likely N–H⋯N/S interactions N–H⋯N dimers stabilize crystal packing
Planarity Fused oxazolopyridine enhances rigidity Pyrimidine-thiourea dihedral angle: 18.43°

The oxazolo[4,5-b]pyridine in the target compound may confer greater aromatic surface area for intermolecular interactions compared to pyrimidine.

Furan-Containing Heterocycles

synthesizes Furan-2-yl-(thiazol-2-yl)methanone (C₈H₅NO₂S), a ketone analogue lacking the thiourea group. Comparisons highlight:

Feature Target Compound Furan-Thiazole Methanone
Functional Group Thiourea (–NH–C(=S)–NH–) Ketone (C=O)
Reactivity Hydrogen-bond donor/acceptor Electrophilic carbonyl susceptible to nucleophilic attack
Synthetic Route Condensation (hypothesized) Acylation with 2-furoyl chloride

Research Findings and Implications

  • Synthetic Efficiency : The acid-catalyzed silica-supported method () achieves high yields (>85%) for oxazolo[4,5-b]pyridines, suggesting scalability for the target compound’s oxazolopyridine moiety .
  • Crystal Engineering : The pyrimidine-thiourea analogue () forms inversion dimers via N–H⋯N bonds, a feature likely shared by the target compound, which could influence crystallinity and solubility .
  • Bioactivity Potential: While direct toxicity data are unavailable, 1,2,4-triazole derivatives () exhibit low toxicity profiles, suggesting thiourea analogues warrant similar evaluation .

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